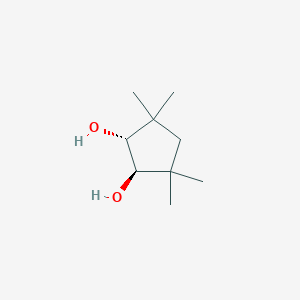
CID 71404520
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71404520” is a chemical entity listed in the PubChem database
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 71404520 involve several steps. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results. Common conditions include controlled temperature ranges and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis to a larger scale. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
CID 71404520 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the nature of the substituents and the reaction conditions.
Scientific Research Applications
CID 71404520 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It may also serve as a probe for investigating specific biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases. It may act as a lead compound for the development of new drugs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new technologies and products.
Mechanism of Action
The mechanism of action of CID 71404520 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound.
Properties
Molecular Formula |
BaSn3 |
|---|---|
Molecular Weight |
493.5 g/mol |
InChI |
InChI=1S/Ba.3Sn |
InChI Key |
JXAJKAAKJAVMHM-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)

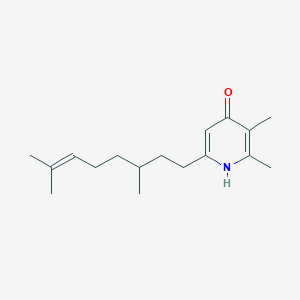
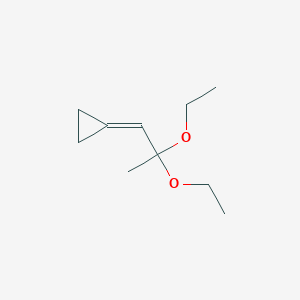
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
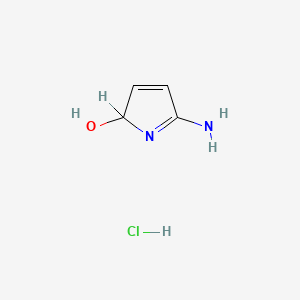
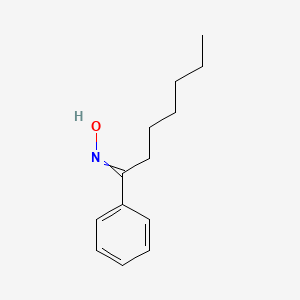

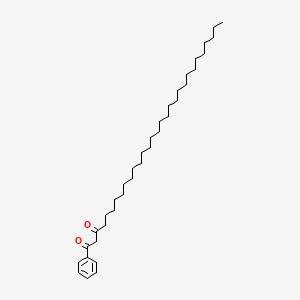
![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)
![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)

